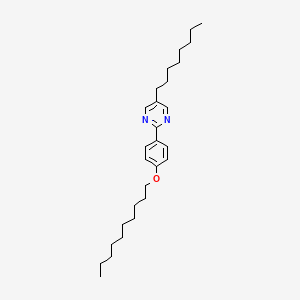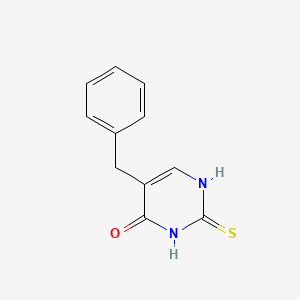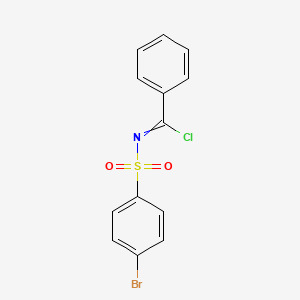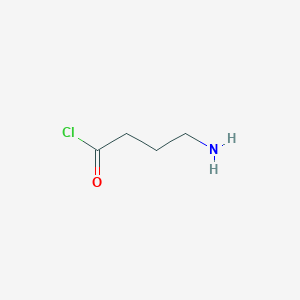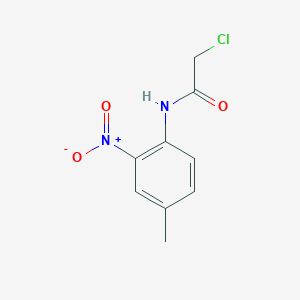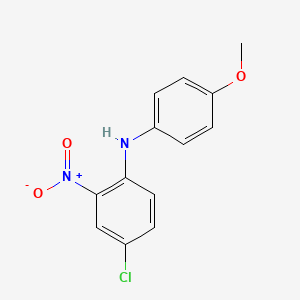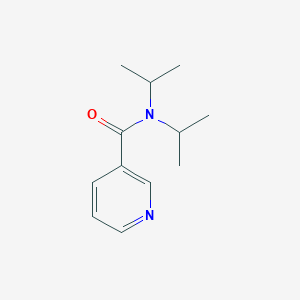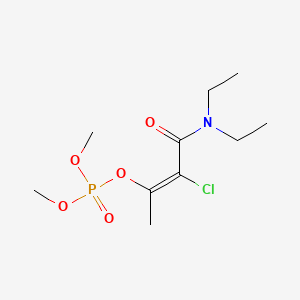
1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphamidon is a pale yellow oily liquid with a faint odor. Used as an insecticide for citrus, cotton, and deciduous fruit and nuts. and as an acaricide. (EPA, 1998)
An organophosphate cholinesterase inhibitor that is used as an insecticide.
Applications De Recherche Scientifique
Environmental Impact Assessment
Research has shown the impact of chemicals like phosphamidon, which is similar to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate, on bird populations in forest areas. This was specifically observed in New Brunswick forests during a pest control program against the Spruce Budworm (Fowle, 1966).
Insecticide Effectiveness
Another study focused on the effectiveness of various insecticides, including compounds related to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate, for controlling the European pine shoot moth. The research compared the effectiveness of different insecticides and discussed the optimal timing for their application (Butcher & Haynes, 1960).
Biomonitoring of Environmental Pollutants
A study developed an analytical approach to quantify biomarkers of flame retardants and organophosphate insecticides in urine. This is relevant for understanding human exposure to these substances, including compounds structurally similar to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate (Jayatilaka et al., 2019).
Cholinesterase-Inhibiting Properties
Research comparing the cholinesterase-inhibiting activity of various phosphates, including those related to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate, was conducted to understand their cumulative inhibitory properties and in vitro actions (Morse, Kodama, & Hine, 1953).
Detoxification Mechanisms
A study explored the detoxification mechanism of phosphate triester pesticides, again relevant due to structural similarities with 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate. The research highlighted the role of glutathione in detoxification processes (Hutson, Pickering, & Donninger, 1972).
Propriétés
Numéro CAS |
297-99-4 |
|---|---|
Formule moléculaire |
C10H19ClNO5P |
Poids moléculaire |
299.69 g/mol |
Nom IUPAC |
[(E)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8+ |
Clé InChI |
RGCLLPNLLBQHPF-CMDGGOBGSA-N |
SMILES isomérique |
CCN(CC)C(=O)/C(=C(/C)\OP(=O)(OC)OC)/Cl |
SMILES |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl |
SMILES canonique |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl |
Point d'ébullition |
at 0.2kPa: 162 °C |
Densité |
Relative density (water = 1): 1.2 |
melting_point |
-45.0 °C -45 °C |
Autres numéros CAS |
297-99-4 13171-21-6 |
Description physique |
COLOURLESS-TO-YELLOW OILY LIQUID. |
Solubilité |
3.34 M Solubility in water: miscible |
Pression de vapeur |
1.65e-05 mmHg Vapor pressure, Pa at 20 °C: 0.0033 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



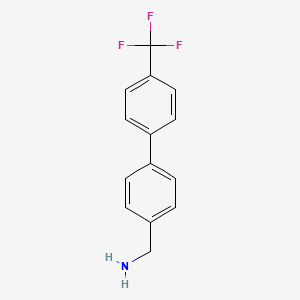
![3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal](/img/structure/B1622119.png)
![6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622121.png)
![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)
